molecular formula C11H13N B1602566 6-Isopropylindole CAS No. 32996-24-0

6-Isopropylindole

Cat. No.: B1602566
CAS No.: 32996-24-0
M. Wt: 159.23 g/mol
InChI Key: UUNKRAWCQSWCJE-UHFFFAOYSA-N
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Description

6-Isopropylindole is a heterocyclic organic compound with the molecular formula C11H13N. It is a derivative of indole, characterized by the presence of an isopropyl group at the 6th position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Isopropylindole can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of indole with isopropyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. Another method includes the use of triflic acid-catalyzed stereoselective Friedel-Crafts aminoalkylation reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Isopropylindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Isopropylindole and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For instance, some derivatives act as ligands for serotonin receptors, influencing neurotransmission pathways. The indole ring system allows for high-affinity binding to various biological targets, facilitating diverse pharmacological effects .

Comparison with Similar Compounds

Uniqueness of 6-Isopropylindole: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the isopropyl group can affect the compound’s ability to interact with enzymes and receptors, potentially leading to distinct pharmacological profiles compared to other isomers .

Properties

IUPAC Name

6-propan-2-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-8(2)10-4-3-9-5-6-12-11(9)7-10/h3-8,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNKRAWCQSWCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584682
Record name 6-(Propan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32996-24-0
Record name 6-(Propan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Isopropylindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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